4-Phenylpyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylpyrimidin-5-ol is a heterocyclic aromatic compound with the molecular formula C10H8N2O It is characterized by a pyrimidine ring substituted with a phenyl group at the 4-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyrimidin-5-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with benzaldehyde in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using reagents like bromine or chlorination agents.
Major Products:
Oxidation: 4-Phenylpyrimidin-5-one.
Reduction: 4-Phenyl-5,6-dihydropyrimidine.
Substitution: 4-(Substituted phenyl)pyrimidin-5-ol derivatives.
Scientific Research Applications
4-Phenylpyrimidin-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Phenylpyrimidin-5-ol involves its interaction with specific molecular targets. It can act as an allosteric modulator of certain receptors, influencing their activity. For example, it has been studied as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, which is implicated in cognitive functions . The compound’s effects are mediated through the modulation of receptor affinity and signaling pathways, such as extracellular signal-regulated kinases (ERK) phosphorylation and inositol monophosphate (IP1) accumulation .
Comparison with Similar Compounds
4-Phenylpyrimidin-5-ol can be compared with other similar compounds, such as:
4-Phenylpyridine-2-one: Shares a similar phenyl substitution but differs in the position and nature of the functional groups.
6-Phenylpyrimidin-4-one: Similar pyrimidine core but with different substitution patterns.
Uniqueness: The unique combination of a phenyl group at the 4-position and a hydroxyl group at the 5-position of the pyrimidine ring imparts distinct chemical reactivity and biological activity to this compound. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-phenylpyrimidin-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-9-6-11-7-12-10(9)8-4-2-1-3-5-8/h1-7,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVYJIJZMDFWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344685 |
Source
|
Record name | 5-Pyrimidinol, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88070-43-3 |
Source
|
Record name | 5-Pyrimidinol, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.